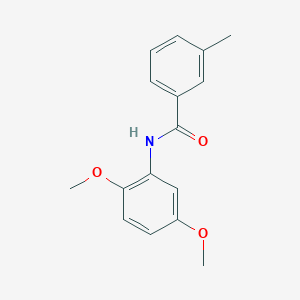

N-(2,5-dimethoxyphenyl)-3-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-5-4-6-12(9-11)16(18)17-14-10-13(19-2)7-8-15(14)20-3/h4-10H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCMZASAFMOCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 2,5 Dimethoxyphenyl 3 Methylbenzamide

Established Synthetic Pathways for N-(2,5-dimethoxyphenyl)-3-methylbenzamide

The creation of the amide bond in this compound is central to its synthesis. This is typically achieved through the reaction of a carboxylic acid derivative with an amine.

Amidation Reactions: Exploration of Conventional and Advanced Techniques

The most conventional method for synthesizing this compound is the Schotten-Baumann reaction . This involves the acylation of 2,5-dimethoxyaniline (B66101) with 3-methylbenzoyl chloride. The reaction is generally carried out in a biphasic system or in an organic solvent like dichloromethane, with a base such as triethylamine (B128534) or aqueous sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. nih.govgoogle.comnih.govorganic-chemistry.org

Advanced amidation techniques offer alternatives to the traditional Schotten-Baumann conditions, often providing improved yields, milder reaction conditions, or broader substrate scope. These include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can form the C-N bond between an aryl halide (e.g., 3-methyl-bromobenzene) and 2,5-dimethoxyaniline. organic-chemistry.orgresearchgate.netresearchgate.net The use of specialized phosphine (B1218219) ligands is crucial for the efficiency of this reaction.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate the rate of amidation reactions, often leading to higher yields in shorter reaction times and with cleaner reaction profiles. google.commasterorganicchemistry.com

Flow Chemistry: Conducting the amidation in a continuous flow reactor allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yield, purity, and safety, particularly for large-scale synthesis. nih.govgoogle.comlibretexts.orgresearchgate.netlibretexts.org

Precursor Synthesis and Regioselective Functional Group Transformations

The primary precursors for the synthesis of this compound are 3-methylbenzoic acid (or its activated derivatives) and 2,5-dimethoxyaniline.

The synthesis of the activated acylating agent, 3-methylbenzoyl chloride , is typically achieved by treating 3-methylbenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.

For regioselective functionalization, a key intermediate is 3-(chloromethyl)benzoyl chloride . This precursor can be synthesized from trichloromethyl benzene (B151609) and paraformaldehyde in the presence of a Lewis acid catalyst like aluminum chloride. nih.govyoutube.com The chloromethyl group provides a handle for further chemical modifications.

The other key precursor, 2,5-dimethoxyaniline , is commercially available. Its synthesis generally involves the reduction of 2,5-dimethoxynitrobenzene.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include:

| Parameter | Conventional (Schotten-Baumann) | Advanced (e.g., Flow Chemistry) |

| Solvent | Dichloromethane, Toluene, Water/Organic biphasic | A wider range of solvents can be used, often with better mixing. |

| Base | Triethylamine, Sodium Hydroxide | Can be optimized for solubility and reactivity. |

| Temperature | Typically room temperature to reflux. | Precise temperature control is possible, allowing for rapid heating and cooling. |

| Stoichiometry | Often requires an excess of one reagent. | Precise stoichiometric control is achievable. |

| Work-up | Typically involves aqueous extraction and purification by chromatography or recrystallization. | In-line purification can sometimes be integrated. |

The use of flow reactors, for instance, allows for rapid screening of conditions to find the optimal balance of temperature, residence time, and reagent ratios to suppress side reactions, such as the hydrolysis of the acyl chloride, thereby enhancing yield and purity. google.com

Derivatization Strategies for this compound Analogues

The structural framework of this compound offers several sites for chemical modification, enabling the synthesis of a diverse library of analogues.

Structural Modifications at the 3-Methylbenzoyl Moiety

The 3-methylbenzoyl portion of the molecule can be modified at the methyl group or on the aromatic ring.

Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or a mixture of sulfuric acid and vanadium pentoxide. google.com This introduces a new functional group for further derivatization, such as esterification or further amidation.

Halogenation of the Methyl Group: The methyl group can undergo free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator to form a halomethyl group (e.g., -CH2Br). libretexts.orglibretexts.orgyoutube.com

Nucleophilic Substitution: The resulting halomethyl group is a versatile handle for introducing a wide range of functionalities via nucleophilic substitution reactions. libretexts.orglibretexts.org This allows for the incorporation of various groups such as amines, alcohols, and cyanides.

Substituent Variations on the 2,5-Dimethoxyphenyl Moiety

The 2,5-dimethoxyphenyl ring is activated towards electrophilic aromatic substitution and the methoxy (B1213986) groups can also be chemically altered.

Electrophilic Aromatic Substitution: The electron-donating methoxy groups activate the aromatic ring, directing electrophiles to the positions ortho and para to them. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group can be achieved using nitrating agents like nitric acid in sulfuric acid or dinitrogen pentoxide. google.comresearchgate.netresearchgate.net

Halogenation: Bromination or chlorination can be performed using the respective halogen in the presence of a Lewis acid catalyst. masterorganicchemistry.com

Demethylation: The methoxy groups can be cleaved to form hydroxyl groups using reagents like boron tribromide (BBr3). researchgate.net This would yield N-(2,5-dihydroxyphenyl)-3-methylbenzamide.

O-Alkylation: The resulting hydroxyl groups from demethylation can be subsequently re-alkylated with different alkyl halides to introduce a variety of ether functionalities. organic-chemistry.org

Alterations and Functionalization of the Amide Linkage

The amide bond in this compound is a robust yet versatile functional group. It serves as a key structural linchpin, but it is also amenable to a variety of chemical transformations to produce new derivatives with potentially different physicochemical and biological properties. These alterations typically focus on the reduction of the carbonyl, hydrolysis to its constituent acid and amine, or conversion to other functional groups.

Reduction of the Amide Carbonyl: One of the most fundamental transformations of the amide linkage is its reduction to a secondary amine. This reaction effectively removes the carbonyl oxygen, converting the planar amide bond into a flexible secondary amine linkage. This alteration significantly impacts the molecule's three-dimensional shape, hydrogen bonding capability, and basicity. Standard reducing agents are employed for this purpose.

| Reaction | Reagents | Product | Key Features |

| Amide Reduction | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) complexes | N-(2,5-dimethoxyphenyl)-3-methylbenzylamine | Converts the rigid amide to a flexible amine. Increases basicity. |

Hydrolysis of the Amide Bond: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid and amine. This retro-synthetic reaction is crucial for structure-activity relationship (SAR) studies, allowing for the substitution of either the benzoic acid or the aniline (B41778) portion of the molecule.

| Reaction | Conditions | Products | Application |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), Heat | 3-Methylbenzoic acid and 2,5-Dimethoxyaniline | Structural analysis and precursor recovery. |

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH, KOH), Heat | 3-Methylbenzoate salt and 2,5-Dimethoxyaniline | Alternative hydrolysis pathway, useful if other functional groups are acid-sensitive. |

Conversion to Other Functional Groups: The amide linkage can also be a precursor to other nitrogen-containing functional groups. For instance, dehydration of the primary amide (if the N-substituent were a proton) would yield a nitrile. While more complex for N-substituted amides like the title compound, reactions that transform the C-N bond are a key strategy in derivatization. For example, treatment with a strong dehydrating agent like phosphorus pentoxide can, in some cases, lead to rearrangement or other complex products. More direct functionalization can be achieved by activating the amide itself. For example, N-acylation or N-alkylation of the amide nitrogen can be performed, although this is more challenging than with a primary amide due to steric hindrance.

Parallel Synthesis and Combinatorial Approaches for Derivative Libraries

To efficiently explore the chemical space around this compound, parallel synthesis and combinatorial chemistry techniques are invaluable. These strategies allow for the rapid generation of large, organized collections (libraries) of structurally related analogs. This is essential for screening and identifying compounds with optimized properties.

The synthesis of this compound is typically achieved via the acylation of 2,5-dimethoxyaniline with 3-methylbenzoyl chloride. evitachem.com This fundamental reaction is highly adaptable for combinatorial approaches by varying the two starting components.

Combinatorial Library Synthesis Strategy: A common approach involves a matrix-style synthesis where a set of anilines is reacted with a set of acyl chlorides in a multi-well plate format. This allows for the creation of hundreds or thousands of unique benzamide (B126) derivatives in a single workflow.

Example of a Combinatorial Approach:

A library can be constructed based on the core scaffold of this compound by systematically varying the substituents on both aromatic rings.

Varying the Benzoyl Moiety: A diverse set of substituted benzoyl chlorides can be reacted with 2,5-dimethoxyaniline.

Varying the Aniline Moiety: 3-Methylbenzoyl chloride can be reacted with a library of different substituted anilines.

The "split/combine method" is a powerful technique used in combinatorial chemistry. nih.gov In this method, a solid support resin is divided into portions, each is reacted with a different building block, and then the portions are recombined. nih.gov This process is repeated, allowing for the exponential generation of a vast number of unique compounds. While originally developed for peptides, this method is applicable to small molecules like benzamides. nih.gov

The table below illustrates a hypothetical parallel synthesis plan to generate a small library of derivatives around the central theme.

| Building Block 1 (Anilines) | Building Block 2 (Acyl Chlorides) | Resulting Amide Product |

| 2,5-Dimethoxyaniline | 3-Methylbenzoyl chloride | This compound |

| 2,5-Dimethoxyaniline | 4-Chlorobenzoyl chloride | N-(2,5-dimethoxyphenyl)-4-chlorobenzamide |

| 2,5-Dimethoxyaniline | 3-Nitrobenzoyl chloride | N-(2,5-dimethoxyphenyl)-3-nitrobenzamide |

| 2,4-Dichloroaniline | 3-Methylbenzoyl chloride | N-(2,4-dichlorophenyl)-3-methylbenzamide |

| 4-Fluoroaniline | 3-Methylbenzoyl chloride | N-(4-fluorophenyl)-3-methylbenzamide |

Such libraries are instrumental in medicinal chemistry for lead discovery and optimization. For instance, series of N-substituted benzamide derivatives have been synthesized and evaluated as potential antitumor agents, demonstrating the utility of this approach in generating pharmacologically active molecules. researchgate.net The synthesis of these derivative libraries often employs solution-phase or solid-phase techniques to streamline the reaction and purification processes. Solid-phase synthesis, in particular, simplifies the removal of excess reagents and byproducts, which is a significant advantage in parallel synthesis workflows. nih.gov

Advanced Structural Characterization and Solid State Analysis of N 2,5 Dimethoxyphenyl 3 Methylbenzamide

Single Crystal X-ray Diffraction (SC-XRD) Studies

Determination of Crystal System and Space Group

Information regarding the crystal system (e.g., monoclinic, orthorhombic) and the space group of N-(2,5-dimethoxyphenyl)-3-methylbenzamide is not available in the public domain. This information is essential for understanding the symmetry of the crystal lattice.

Analysis of Molecular Conformation and Dihedral Angles

A detailed analysis of the molecular conformation, including the planarity of the benzamide (B126) linkage and the dihedral angles between the 2,5-dimethoxyphenyl ring and the 3-methylbenzoyl ring, cannot be performed without the atomic coordinates from a crystal structure determination.

Elucidation of Intramolecular Non-Covalent Contacts

The presence and nature of any intramolecular non-covalent contacts, such as C-H···O or C-H···π interactions, which can influence the molecular conformation, remain unknown.

Detailed Investigation of Intermolecular Interactions: Hydrogen Bonding Networks (N-H···O, O-H···O, C-H···O)

The specific hydrogen bonding networks, which are crucial for the formation of the three-dimensional crystal structure, cannot be described. This includes the identification of donor-acceptor distances and angles for potential N-H···O, O-H···O, and C-H···O hydrogen bonds.

Examination of Van der Waals Interactions and Crystal Packing Motifs

The manner in which molecules of this compound pack in the solid state, including any π-π stacking or other van der Waals interactions, is yet to be determined.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

A quantitative assessment of intermolecular interactions through Hirshfeld surface analysis, which provides a visual and numerical breakdown of different types of contacts (e.g., H···H, O···H, C···H), is not possible without the underlying crystallographic data.

Validation of Crystal Structures Using Crystallographic Software (e.g., SHELX, ORTEP-3, PLATON, WinGX, CCDC Mercury)

The definitive three-dimensional structure of a crystalline solid like this compound is determined by single-crystal X-ray diffraction. The raw diffraction data is processed and refined using a sophisticated suite of crystallographic software to generate a valid crystal structure.

In a typical workflow, as seen in the analysis of structurally related benzanilides, the initial structure is solved using programs like SHELXS97. nih.gov Subsequent refinement of the structural model is carried out with software such as SHELXL97. nih.gov These programs refine atomic positions, thermal parameters, and other crystallographic details to achieve the best fit between the calculated and observed diffraction patterns.

Once a refined structure is obtained, several other programs are essential for validation and visualization:

ORTEP-3 (Oak Ridge Thermal-Ellipsoid Plot Program) is used to create detailed molecular graphics, showing atoms as ellipsoids that represent their thermal vibration. nih.gov This visualization is critical for assessing the quality of the refinement and for illustrating the molecular conformation.

PLATON is a multipurpose crystallographic tool that can be used to check for missed symmetry elements in the crystal structure and to analyze intermolecular interactions, such as hydrogen bonds and π–π stacking. nih.gov

WinGX provides an integrated graphical user interface (GUI) that facilitates the use of various programs like SHELX and ORTEP, streamlining the entire structure solution and refinement process. nih.gov

CCDC Mercury , from the Cambridge Crystallographic Data Centre, is used for the 3D visualization of crystal structures, the analysis of crystal packing, and the exploration of intermolecular interactions.

For this compound, this process would confirm key structural parameters such as bond lengths, bond angles, and torsion angles, particularly the planarity of the amide bond and the dihedral angle between the two aromatic rings. For instance, in the related compound N-(2,6-Dimethylphenyl)-3-methylbenzamide, the two aromatic rings are twisted with respect to each other, and intermolecular N–H···O hydrogen bonds link the molecules into chains. researchgate.net A similar analysis would be crucial for understanding the supramolecular assembly of this compound.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Batch Consistency

Powder X-ray Diffraction (PXRD) is a non-destructive technique fundamental for the solid-state characterization of crystalline materials. It serves as a unique "fingerprint" for a specific crystalline phase, making it invaluable for identifying the correct polymorph and ensuring batch-to-batch consistency in a manufacturing setting.

The PXRD pattern is a plot of diffracted X-ray intensity against the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions of the crystal lattice according to Bragg's Law, while the peak intensities are governed by the arrangement of atoms within the unit cell.

For this compound, PXRD would be employed to:

Identify the Crystalline Phase: The experimental PXRD pattern of a newly synthesized batch can be compared against a reference pattern obtained from a well-characterized single crystal to confirm its identity.

Detect Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This is critical as polymorphs can have different physical properties.

Assess Purity and Consistency: The technique can detect the presence of other crystalline impurities. By comparing the PXRD patterns of different batches, manufacturers can ensure the consistency of the solid form being produced. Amorphous content, which lacks long-range order, would not produce sharp peaks, but rather a broad halo, allowing for the assessment of the degree of crystallinity. molport.com

Comprehensive Spectroscopic Elucidation and Fingerprinting

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would be used to confirm the identity and structure of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Aromatic Protons: Signals for the protons on the two benzene (B151609) rings would appear in the downfield region (typically 6.5-8.0 ppm). The substitution pattern on each ring would lead to a specific set of multiplicities (singlets, doublets, triplets) and coupling constants.

Amide Proton (N-H): A broad singlet corresponding to the amide proton would be expected, with its chemical shift being sensitive to solvent and concentration.

Methoxy (B1213986) Protons (-OCH₃): Two distinct singlets for the two methoxy groups on the phenyl ring would be anticipated in the region of 3.7-4.0 ppm.

Methyl Protons (-CH₃): A singlet for the methyl group on the 3-methylbenzoyl ring would appear further upfield, typically around 2.3-2.5 ppm.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Carbonyl Carbon (C=O): The amide carbonyl carbon would give a signal in the highly deshielded region of the spectrum, around 165-170 ppm.

Aromatic Carbons: The twelve aromatic carbons would produce a series of signals between 110 and 160 ppm. Carbons bearing the methoxy groups would be found at the lower end of this range (more shielded).

Methoxy Carbons (-OCH₃): The two methoxy carbons would appear around 55-60 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal would be found in the upfield region, typically around 20-25 ppm.

Conformational Studies: NMR can also provide insights into dynamic processes, such as restricted rotation around the amide C-N bond. In some benzamides, cooling the sample can lead to the broadening and eventual splitting of signals for the groups near the amide bond, as the rotation becomes slow on the NMR timescale. This allows for the study of conformational isomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table contains predicted values based on standard chemical shift ranges and data from similar compounds. Actual experimental values may vary.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| Aromatic C-H | ¹H NMR | 6.5 - 8.0 | d, t, s |

| Amide N-H | ¹H NMR | ~8.0 - 9.0 (variable) | s (broad) |

| Methoxy -OCH₃ | ¹H NMR | 3.7 - 4.0 | s |

| Aryl -CH₃ | ¹H NMR | 2.3 - 2.5 | s |

| Amide C=O | ¹³C NMR | 165 - 170 | - |

| Aromatic C-O / C-N / C-C | ¹³C NMR | 110 - 160 | - |

| Methoxy -OCH₃ | ¹³C NMR | 55 - 60 | - |

| Aryl -CH₃ | ¹³C NMR | 20 - 25 | - |

Vibrational spectroscopy, including both FT-IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

For this compound, key expected vibrational bands would include:

N-H Stretch: A sharp to moderately broad band around 3300 cm⁻¹ in the FT-IR spectrum, corresponding to the stretching of the amide N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methoxy groups) appear just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong and sharp absorption in the FT-IR spectrum, typically between 1650 and 1680 cm⁻¹, is characteristic of the carbonyl group in a secondary amide. This is one of the most prominent peaks in the spectrum.

N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, appears around 1550 cm⁻¹ and is also a characteristic feature of secondary amides.

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to a series of absorptions in the 1450-1600 cm⁻¹ region.

C-O Stretches: The asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy) groups would produce strong bands, typically in the 1250-1020 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, aromatic C=C stretches are often more intense in the Raman spectrum, making the two techniques highly synergistic for a complete vibrational analysis.

Table 2: Key Vibrational Modes for this compound This table presents typical frequency ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch | Amide | ~3300 | Medium-Strong |

| Aromatic C-H Stretch | Aryl | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃, -OCH₃ | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Very Strong |

| N-H Bend (Amide II) | Amide | ~1550 | Strong |

| C=C Stretch | Aryl | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | Aryl Ether | 1200 - 1275 | Strong |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the mass of a molecule with extremely high precision. This precision allows for the unambiguous determination of the elemental composition and, therefore, the molecular formula of a compound.

For this compound, the molecular formula is C₁₆H₁₇NO₃. Using the exact masses of the most abundant isotopes (e.g., ¹²C = 12.00000, ¹H = 1.00783, ¹⁴N = 14.00307, ¹⁶O = 15.99491), the theoretical monoisotopic mass can be calculated with high accuracy.

Molecular Formula Validation: HRMS analysis of a sample would yield an experimental mass. For the protonated molecule [M+H]⁺, the expected theoretical m/z value is 272.12812. If the measured mass is within a very small tolerance (typically < 5 parts per million, ppm), it provides strong evidence for the assigned molecular formula, C₁₆H₁₇NO₃. This distinguishes it from other potential formulas that might have the same nominal mass.

Purity Assessment: While primarily used for structural confirmation, HRMS can also serve as a purity check. The presence of significant ions corresponding to impurities would be readily detected, and their exact masses could help in their identification.

Computational Chemistry and Theoretical Investigations of N 2,5 Dimethoxyphenyl 3 Methylbenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties, from equilibrium geometries to reactivity indicators. For N-(2,5-dimethoxyphenyl)-3-methylbenzamide, DFT methods, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to model its properties in the gaseous phase, simulating an isolated molecule. mdpi.comresearchgate.netnih.gov

The first step in most computational studies is to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry or equilibrium structure. This process involves calculating the molecular energy at various atomic arrangements until a minimum energy conformation is found. The resulting structure provides key geometric parameters such as bond lengths, bond angles, and dihedral (torsional) angles.

For this compound, the optimized structure would reveal the spatial relationship between the 2,5-dimethoxyphenyl group and the 3-methylbenzamide (B1583426) moiety. The planarity of the phenyl rings and the orientation of the amide linkage (-CONH-) are critical features. Theoretical calculations for similar aromatic amide structures show that the amide group can be twisted relative to the phenyl rings. mdpi.comuantwerpen.be Deviations between calculated and experimental values, often determined by X-ray crystallography, are expected, as theoretical calculations typically model the molecule in an isolated gaseous state, whereas experimental data pertains to the solid state where intermolecular forces are present. mdpi.com

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data) This table presents typical values based on DFT calculations for analogous molecules. Actual values for the title compound would require specific computation.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=O (Amide) | ~1.24 Å |

| C-N (Amide) | ~1.36 Å | |

| C-C (Aromatic) | ~1.39 - 1.41 Å | |

| C-O (Methoxy) | ~1.37 Å | |

| Bond Angle | O=C-N (Amide) | ~122° |

| C-N-H (Amide) | ~120° | |

| C-O-C (Methoxy) | ~118° | |

| Dihedral Angle | C-C-N-C | Variable, indicating twist |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. researchgate.netyoutube.com The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,5-dimethoxyphenyl ring, while the LUMO may be distributed over the benzamide (B126) portion of the molecule. This distribution dictates the sites susceptible to electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound This table presents typical values based on DFT calculations for analogous molecules. Actual values for the title compound would require specific computation.

| Parameter | Value (eV) |

| HOMO Energy | ~ -5.5 to -6.5 eV |

| LUMO Energy | ~ -1.0 to -2.0 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 to 5.0 eV |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior. researchgate.netresearchgate.net The MEP map uses a color spectrum to indicate different potential regions:

Red: Regions of most negative potential, rich in electrons, are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. researchgate.net

Blue: Regions of most positive potential, which are electron-deficient, indicating sites for nucleophilic attack.

Green/Yellow: Regions of near-zero or intermediate potential.

For this compound, the MEP surface would likely show negative potential (red/yellow) around the carbonyl oxygen and the oxygen atoms of the methoxy (B1213986) groups. Regions of positive potential (blue) might be located around the amide hydrogen (N-H), indicating its potential as a hydrogen bond donor. researchgate.net

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.govmdpi.com By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. Comparing this theoretical spectrum with experimental data (e.g., from FT-IR spectroscopy) helps in the definitive assignment of vibrational modes to specific bond stretches, bends, and torsions. researchgate.net

Calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of a gaseous phase model. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental results. scienceasia.org For this compound, key predicted vibrations would include the C=O stretch of the amide, N-H stretch, aromatic C-H stretches, and the asymmetric and symmetric stretches of the methoxy groups. nih.gov

Table 3: Comparison of Key Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹) (Illustrative) This table presents typical values based on DFT calculations for analogous molecules. Actual values for the title compound would require specific computation.

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| N-H Stretch | ~3400 | 3300-3500 |

| Aromatic C-H Stretch | ~3100-3000 | 3100-3000 |

| C=O Stretch (Amide I) | ~1660 | 1630-1680 |

| N-H Bend (Amide II) | ~1550 | 1510-1570 |

| C-O-C Asymmetric Stretch | ~1250 | 1230-1270 |

Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the excited states of a molecule and predict its electronic absorption spectrum, which is measured experimentally by UV-Visible spectroscopy. researchgate.net The calculation provides information on the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO→LUMO).

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions within the aromatic rings and n→π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. nih.gov The calculated absorption maxima can be compared with experimental spectra to validate the computational model.

Molecules with significant Nonlinear Optical (NLO) properties are of interest for applications in optoelectronics and photonics. nih.gov Computational chemistry can predict NLO properties such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value indicates a strong NLO response.

NLO properties are often associated with molecules that have an electron donor group and an electron acceptor group connected by a π-conjugated system, facilitating intramolecular charge transfer. nih.gov For this compound, the electron-donating dimethoxyphenyl group and the benzamide moiety could contribute to NLO activity. The magnitude of the first-order hyperpolarizability (β) is a key indicator of second-order NLO potential.

Structure Activity Relationship Sar and Molecular Modeling Studies of N 2,5 Dimethoxyphenyl 3 Methylbenzamide Analogues

Ligand-Based and Receptor-Based Rational Design Principles Applied to Benzamide (B126) Systems

The rational design of benzamide-based compounds leverages both ligand-based and receptor-based approaches to optimize their therapeutic potential. nih.gov Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This method relies on the knowledge of molecules that are known to interact with the target. nih.gov Techniques such as 3D quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling are central to this approach, helping to build predictive models for lead identification and optimization. nih.gov

Conversely, structure-based drug design (SBDD) is utilized when the 3D structure of the target receptor is available, often determined through experimental methods like X-ray crystallography or NMR spectroscopy. nih.gov This approach involves designing molecules that can fit into the binding pocket of the target and form favorable interactions. ethernet.edu.et For benzamide systems, this has been particularly relevant in designing negative allosteric modulators (NAMs) for targets like the metabotropic glutamate (B1630785) receptor 5 (mGluR5). mdpi.com

Key principles in the design of benzamide derivatives include:

Conformational Locking: Introducing structural constraints to lock the molecule in a bioactive conformation can enhance binding affinity and selectivity. nih.gov

Fluorination: The incorporation of fluorine atoms can improve biological properties, including increased binding affinity. nih.gov

Intramolecular Hydrogen Bonds (IMHBs): The formation of IMHBs can stabilize the conformation of the molecule, influencing its binding characteristics. nih.gov

Privileged Structures: Certain molecular scaffolds, like piperazine (B1678402), are frequently found in pharmacologically active compounds and can be incorporated into benzamide designs. pharmacophorejournal.com

Molecular Docking Simulations with Biological Targets (non-human, mechanistic focus)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com It is a valuable tool for understanding the mechanistic basis of ligand-receptor interactions at a molecular level.

Identification of Putative Binding Sites and Ligand-Receptor Binding Modes

Molecular docking simulations have been instrumental in identifying the putative binding sites of benzamide derivatives on various non-human biological targets. For instance, in studies on mGluR5 negative allosteric modulators, the allosteric binding site within the transmembrane (7TM) domain has been identified as the primary binding region for aryl benzamide derivatives. mdpi.com This binding pocket is composed of approximately 20 amino acid residues. mdpi.com The binding modes of these derivatives can be categorized into "linear" and "arc" conformations, stabilized by various interactions. mdpi.com

In other systems, such as those involving N,N-dimethylformamidase (DMFase), docking studies have shown that the substrate, N,N-dimethylformamide, likely coordinates directly with the iron center in the active site. chemrxiv.org The binding cavity is formed by several nonpolar and aromatic residues. chemrxiv.org Similarly, docking studies of benzimidazole-thiazole hybrids with cholinesterases have revealed that these compounds fit well into the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

The identification of these binding sites and modes is crucial for understanding how these molecules exert their effects and for designing new derivatives with improved affinity and selectivity.

Analysis of Key Intermolecular Interactions at the Active Site: Hydrogen Bonding, Hydrophobic Interactions, π-Stacking

The stability of the ligand-receptor complex is governed by a variety of intermolecular interactions. Molecular docking studies provide detailed insights into these interactions.

Hydrogen Bonding: Hydrogen bonds are critical for the specific recognition and binding of ligands. For example, in the binding of aryl benzamide derivatives to mGluR5, hydrogen bonds are formed with residues such as Ser969, Tyr659, Ser658, and Asn907. mdpi.com In another study, N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its methoxy (B1213986) derivative were found to have their crystal structures stabilized by N—H⋯O, N—H⋯S, and C—H⋯O hydrogen bonds. nih.gov

Hydrophobic Interactions: These interactions are crucial for the binding of nonpolar regions of the ligand. In the mGluR5 system, hydrophobic interactions with residues like Pro655, Ile625, and Ala973 contribute significantly to the binding of NAMs. mdpi.com

π-Stacking: Interactions between aromatic rings are also important. For instance, π–π stacking interactions with Trp945 are observed in the binding of aryl benzamide derivatives to mGluR5. mdpi.com

The following table summarizes key intermolecular interactions observed in various benzamide systems:

| System | Hydrogen Bonding Residues | Hydrophobic Interaction Residues | π-Stacking Residues | Reference |

|---|---|---|---|---|

| Aryl benzamide derivatives with mGluR5 | Ser969, Tyr659, Ser658, Asn907 | Pro655, Ile625, Ala973 | Trp945 | mdpi.com |

| N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide | N—H⋯O, N—H⋯S, C—H⋯O | Not specified | Not specified | nih.gov |

| Matrine derivative with Bcl-w | Gly90 | Not specified | Gly89, Gly90 (π-cation) | nih.gov |

Evaluation of Docking Scores and Predicted Binding Affinities

Docking scores and predicted binding affinities are quantitative measures used to rank and evaluate potential ligands. mdpi.com These scores are calculated based on the ligand's fit within the binding site and the strength of its interactions with the receptor. mdpi.com A lower docking score generally indicates a more favorable binding interaction. mdpi.com

For example, in a study of new pyridine–thiourea (B124793) derivatives, docking scores were used to evaluate their binding affinity against bacterial proteins. mdpi.com Compound 1d exhibited the highest docking score of -43.46, forming three hydrogen bonds with the SER 438 residue. mdpi.com In another study, novel methylenedioxyphenyl-based amide derivatives, MDC and ADC, achieved high docking scores of −7.74 and −7.79 kcal/mol, respectively, with myeloperoxidase (MPO) protein. nih.gov

The following table presents a selection of docking scores for various benzamide derivatives against their respective targets:

| Compound/Derivative | Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Pyridine–thiourea derivative (1d) | Bacterial protein | -43.46 | mdpi.com |

| Methylenedioxyphenyl-based amide (MDC) | Myeloperoxidase (MPO) | -7.74 | nih.gov |

| Methylenedioxyphenyl-based amide (ADC) | Myeloperoxidase (MPO) | -7.79 | nih.gov |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | α5β1 integrin | -7.7 | dergipark.org.tr |

| Benzimidazole-thiazole hybrids | AChE | -8.65 to -6.64 | nih.gov |

| Benzimidazole-thiazole hybrids | BChE | -8.71 to -7.73 | nih.gov |

Pharmacophore Elucidation and Mapping from N-(2,5-dimethoxyphenyl)-3-methylbenzamide Derivatives

Pharmacophore modeling is a crucial aspect of ligand-based drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. This model serves as a template for designing new molecules with similar or improved activity.

For benzamide derivatives, pharmacophore models are developed by aligning a set of active compounds and extracting their common structural features. For instance, the methylenedioxyphenyl (MDP) group is considered a key pharmacophore in a class of bioactive scaffolds with diverse therapeutic properties. acs.org Similarly, for N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide derivatives, the number of flexible bonds is a significant descriptor of their oral bioavailability and ability to bind to receptors. pharmacophorejournal.com

The development of a robust pharmacophore model for this compound and its analogues would involve identifying the key spatial arrangement of the dimethoxyphenyl ring, the methylbenzamide moiety, and other critical functional groups that contribute to their biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis (on non-human biological activities)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

For example, a 3D-QSAR study was conducted on a series of 2-[(aminopropyl)amino]-4(1H)-quinolinone analogues as inhibitors of Staphylococcus aureus methionyl-tRNA synthetase (MetRS). nih.gov The Comparative Molecular Field Analysis (CoMFA) model developed in this study showed a good correlation between the steric and electrostatic fields of the molecules and their inhibitory activities. nih.gov

In another study, a QSAR analysis was performed on N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids to evaluate their anti-inflammatory activity. nih.gov The predictive accuracy of the established QSAR model suggested its potential for screening new derivatives with anti-inflammatory properties. nih.gov

A QSAR study on this compound analogues would involve generating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with a specific non-human biological activity. The resulting model could then be used to predict the activity of new derivatives and to understand the structural features that are most important for the observed activity.

Development of 2D and 3D QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are pivotal in modern drug discovery for predicting the activity of novel compounds and optimizing lead structures.

2D QSAR: Two-dimensional QSAR studies on benzamide analogues have utilized various molecular descriptors to build predictive models. These descriptors, derived from the 2D representation of the molecule, include electronic, steric, and lipophilic parameters. For instance, in a study on a series of benzylidene hydrazine (B178648) benzamide derivatives with anticancer activity, a 2D-QSAR model was developed using descriptors like LogS (water solubility), rerank score (a scoring function for protein-ligand binding), and molar refractivity (MR). unair.ac.idjppres.com The resulting equation demonstrated a strong correlation between these descriptors and the observed anticancer activity, highlighting the importance of solubility and molecular volume in determining the biological response. unair.ac.idjppres.com

For this compound analogues, a hypothetical 2D-QSAR study might involve synthesizing a series of derivatives with varying substituents on both phenyl rings and then measuring their biological activity. The data could then be used to generate a model similar to the one shown below for illustrative purposes.

Illustrative 2D-QSAR Data for this compound Analogues

| Compound ID | Ring A Substituent | Ring B Substituent | LogP | Molar Refractivity | Biological Activity (IC50, µM) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|---|---|

| 1 | 2,5-di-OCH3 | 3-CH3 | 3.5 | 80.2 | 5.2 | 5.5 |

| 2 | 2-OCH3, 5-F | 3-CH3 | 3.7 | 78.9 | 4.8 | 4.9 |

| 3 | 2,5-di-OCH3 | 3-Cl | 4.1 | 82.5 | 6.1 | 6.0 |

| 4 | 2,5-di-OCH3 | 3-NO2 | 3.2 | 83.1 | 7.5 | 7.3 |

This table is for illustrative purposes only and does not represent real experimental data.

3D QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its target receptor. Studies on benzamide derivatives have successfully employed these techniques. For example, a 3D-QSAR study on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors generated a statistically significant model that could accurately predict the inhibitory activity of test compounds. nih.gov The CoMFA and CoMSIA contour maps from such studies visualize regions where bulky groups or specific electrostatic charges would be favorable or unfavorable for activity, guiding the design of more potent analogues. nih.govijpsonline.com In the context of this compound, a 3D-QSAR model would be invaluable for understanding the spatial requirements of its binding site.

Correlation of Physico-Chemical Descriptors with Biological Responses

The biological activity of a molecule is intricately linked to its physico-chemical properties. Key descriptors that are often correlated with biological responses in benzamide analogues include:

Lipophilicity (LogP): This parameter influences the compound's ability to cross cell membranes and reach its target. SAR studies on N-phenylbenzamides have shown that lipophilicity can have a significant impact on potency, although excessively high lipophilicity can lead to poor pharmacokinetic properties. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can affect the binding affinity of the molecule to its target. For instance, studies on N-phenylbenzamides have demonstrated that the incorporation of electron-withdrawing groups can enhance antischistosomal activity. nih.gov

Steric Factors: The size and shape of substituents play a crucial role in determining how well a molecule fits into its binding pocket. The position of substituents is also critical; for example, meta substitution on both phenyl rings of certain N-phenylbenzamide derivatives was found to be detrimental to their activity. nih.gov

Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors on the molecule can lead to specific interactions with the biological target, significantly influencing affinity and selectivity.

Illustrative Correlation of Physico-Chemical Descriptors for this compound Analogues

| Descriptor | Influence on Biological Activity | R² Value (Hypothetical) |

|---|---|---|

| LogP | Positive correlation up to an optimal value | 0.65 |

| Hammett Constant (σ) of Ring B substituent | Negative correlation (electron-withdrawing groups increase activity) | 0.72 |

| Steric Parameter (e.g., Taft's Es) of Ring A substituent | Negative correlation (bulky groups decrease activity) | 0.58 |

This table is for illustrative purposes only and does not represent real experimental data.

Predictive Modeling for the Design of Novel this compound Derivatives

The ultimate goal of SAR and QSAR studies is to develop robust predictive models that can guide the rational design of new, more effective compounds. By integrating the insights gained from 2D and 3D QSAR models and the correlation of physico-chemical descriptors with biological activity, medicinal chemists can prioritize the synthesis of novel this compound derivatives with a higher probability of success.

For example, if a QSAR model for a series of this compound analogues indicated that an electron-withdrawing group at the 4-position of Ring B and a smaller, hydrogen-bond-donating substituent at the 5-position of Ring A would enhance activity, researchers could focus their synthetic efforts on compounds incorporating these features. Molecular docking studies, which simulate the binding of a ligand to the 3D structure of its target protein, can further refine these predictions by providing a visual representation of the binding interactions and helping to rationalize the SAR data. nih.gov

The design process would be iterative, with newly synthesized compounds being tested for their biological activity and the results fed back into the QSAR models to improve their predictive power. This cycle of design, synthesis, testing, and model refinement is a cornerstone of modern drug discovery. nih.gov

Supramolecular Chemistry and Non Covalent Interactions of N 2,5 Dimethoxyphenyl 3 Methylbenzamide

Principles of Self-Assembly and Crystal Engineering in Amide Systems

Crystal engineering is the rational design of functional molecular solids by understanding and utilizing intermolecular interactions. nih.gov In systems containing amide functional groups, self-assembly is a cornerstone principle, where molecules spontaneously organize into stable, well-defined aggregates. uni-bayreuth.de This process is primarily driven by the formation of robust and directional non-covalent bonds. nih.gov

Amides are excellent building blocks in supramolecular chemistry due to the strong and directional nature of the N-H···O=C hydrogen bond. uni-bayreuth.denih.gov This interaction is highly reliable and often leads to the formation of predictable supramolecular synthons—structural units that can be considered as modules in the assembly of a crystal lattice. nih.gov The primary amide group, for instance, can form a well-known dimer synthon, which can then be propagated into chains or sheets. nih.gov

Dominant Hydrogen Bonding Motifs in N-(2,5-dimethoxyphenyl)-3-methylbenzamide Architectures

While a specific crystal structure for this compound is not publicly available, the dominant hydrogen bonding motifs can be inferred from analysis of closely related benzamide (B126) and anilide structures. The most significant interaction in the self-assembly of amides is the hydrogen bond between the amide N-H donor and the carbonyl oxygen acceptor (N-H···O). nih.govrsc.org

In the crystal structures of many benzamide derivatives, this interaction leads to the formation of one-dimensional chains or tapes. For example, in N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, which also contains a dimethoxy-substituted ring, the amide groups form a chain of intermolecular N-H···O hydrogen bonds that propagate along a crystallographic axis. rsc.org This catemer motif is a common and stabilizing feature in the solid-state assembly of molecules with a secondary amide group.

Alternatively, some amide structures form cyclic dimers, where two molecules are held together by a pair of N-H···O hydrogen bonds. The specific motif that forms depends on steric factors and the presence of other competing interactions. nih.gov In the case of this compound, an intramolecular N-H···O hydrogen bond between the amide proton and the oxygen of an ortho-methoxy group is also a possibility. Such an interaction is observed in the crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, where an intramolecular N-H···O bond forms between the imino group and a methoxy (B1213986) group. acs.org This type of intramolecular interaction can significantly influence the molecule's conformation and its subsequent intermolecular packing.

Weak C-H···O hydrogen bonds, involving aromatic or methyl C-H donors and carbonyl or methoxy oxygen acceptors, are also expected to play a crucial role in stabilizing the three-dimensional network, linking the primary hydrogen-bonded chains or dimers. acs.org

Table 1: Common Hydrogen Bonding Parameters in Related Amide Crystal Structures

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Example Compound | Reference |

|---|---|---|---|---|

| N-H···O (Intermolecular) | ~2.8 - 3.1 | ~150 - 170 | N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide | rsc.org |

| N-H···O (Intramolecular) | ~2.6 - 2.8 | ~130 - 150 | 2,3-dimethoxy-N-(4-nitrophenyl)benzamide | acs.org |

| C-H···O | ~3.2 - 3.5 | ~140 - 160 | 2,3-dimethoxy-N-(4-nitrophenyl)benzamide | acs.org |

| N-H···Cl | ~3.2 - 3.4 | ~160 - 175 | bis(benzamide-κO)dichloridozinc(II) | acs.org |

Role of π-π Stacking Interactions and Aromatic Stacking Phenomena in Solid-State Packing

The presence of two aromatic rings in this compound—the 3-methylphenyl ring and the 2,5-dimethoxyphenyl ring—makes π-π stacking interactions a critical factor in its solid-state packing. Pi stacking refers to the attractive, non-covalent interactions between the electron clouds of aromatic rings. acs.org These interactions, while weaker than strong hydrogen bonds, are crucial for the stabilization of crystal lattices, particularly in arranging molecules into columns or layers.

The geometry of π-π stacking can vary, with common arrangements being face-to-face (sandwich) or, more frequently, offset face-to-face (slip-stacked). rsc.org The slip-stacked geometry, where the rings are parallel but laterally displaced, is often favored as it balances attractive dispersion forces with repulsive electrostatic interactions. rsc.org In the crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, for instance, π-π stacking is observed between parallel benzene (B151609) rings of adjacent chains, with a centroid-to-centroid distance of 3.6491 Å. acs.org This distance is typical for stabilizing π-π interactions.

The electronic nature of the aromatic rings significantly influences the strength and geometry of these interactions. The 2,5-dimethoxyphenyl ring is electron-rich due to the electron-donating methoxy groups, while the 3-methylphenyl ring is more neutral. This could potentially lead to donor-acceptor type stacking interactions, although both rings are generally electron-rich. The interplay between hydrogen bonding and π-π stacking dictates the final crystal packing. Often, molecules will first assemble into hydrogen-bonded chains or sheets, which then stack in a way that maximizes favorable π-π interactions.

Design and Formation of Host-Guest Complexes and Supramolecular Assemblies

The structural features of this compound make it an excellent candidate for use as a building block in more complex supramolecular systems, including host-guest complexes. Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule through non-covalent interactions. nih.govwikipedia.org

Aromatic amides are particularly useful in this regard because their hydrogen-bonding and π-stacking capabilities can be harnessed to create defined cavities or binding pockets. nih.govacs.org By linking several amide units together, chemists can construct "foldamers"—oligomers that adopt well-defined helical or sheet-like secondary structures stabilized by intramolecular hydrogen bonds. nih.gov These folded structures can possess precisely shaped internal cavities capable of selectively binding guest molecules. The binding process is often responsive to external stimuli, as the dynamic nature of hydrogen bonds allows for conformational changes. nih.govacs.org

Benzene-1,3,5-tricarboxamides (BTAs), for example, are well-known for their ability to self-assemble into one-dimensional, rod-like nanostructures stabilized by a network of threefold hydrogen bonds. nih.gov While this compound is not a BTA, the principles are transferable. Molecules like it can be incorporated into larger, designed systems. For instance, they could be used to create macrocycles or molecular tweezers where the aromatic rings and amide groups work in concert to recognize and bind specific guests. The dimethoxyphenyl and methylphenyl groups can be tailored to create a hydrophobic pocket, while the amide group provides a specific hydrogen-bonding site for guest recognition. rsc.org

The formation of such supramolecular assemblies is often a hierarchical process. Molecules first form primary structures like hydrogen-bonded chains, which then associate via weaker forces to form larger aggregates, gels, or even liquid crystals. uni-bayreuth.de The ability to design molecules like this compound and predict their assembly into functional supramolecular structures is a primary goal of modern materials chemistry.

Potential Applications and Research Directions for N 2,5 Dimethoxyphenyl 3 Methylbenzamide in Materials Science and Biological Probe Development Non Human

Applications in Materials Science Research

The unique arrangement of aromatic rings and functional groups in N-(2,5-dimethoxyphenyl)-3-methylbenzamide suggests its potential as a building block in the field of materials science.

Utilization in Polymer Synthesis and Development of Functional Materials

This compound has been identified as a compound that could be utilized in the synthesis of polymers. The amide linkage provides a stable, planar structure that can be incorporated into polymer backbones, potentially imparting specific thermal or mechanical properties. The presence of methoxy (B1213986) and methyl groups on the aromatic rings can influence solubility, processability, and intermolecular interactions within a polymer matrix. Research in this area would involve using the compound as a monomer or an additive in polymerization reactions to create novel functional materials with tailored properties, although specific studies detailing these processes are not widely published.

Integration into Nanomaterials and Exploration of Nanoscale Properties

The integration of organic molecules like this compound into nanomaterials is a theoretical avenue for developing new nanoscale devices and systems. Its aromatic structure could facilitate non-covalent interactions, such as π–π stacking, with carbon nanotubes or graphene, potentially modifying their electronic properties. However, specific research detailing the successful integration of this compound into nanomaterials and the resulting properties remains a prospective area for investigation.

Investigation in Smart Materials and Responsive Systems

Smart materials are designed to respond to external stimuli, and the functional groups within this compound could theoretically contribute to such properties. The dimethoxy-substituted phenyl ring and the amide bond could interact with specific ions or molecules, leading to a detectable change in the material's properties, such as its color or fluorescence. This makes it a candidate for research into new sensory materials. Currently, dedicated studies focusing on this compound's role in responsive systems are not available in published literature.

This compound as Biochemical Probes (non-human, in vitro mechanistic focus)

The compound is classified as a biochemical available for research purposes. Its structure is suitable for exploring interactions with biological macromolecules.

Enzyme Inhibition Studies (e.g., PET inhibition, COX-2 inhibition in non-human models)

This compound has been noted as a compound employed in research that investigates enzyme inhibition. The general class of benzamides is known to interact with various enzymes. For instance, the search for novel and selective cyclooxygenase-2 (COX-2) inhibitors is an active area of research to find agents that can address inflammation. While this compound's specific activity as a COX-2 inhibitor has not been detailed in available research, its chemical structure fits the profile of molecules often screened for such purposes in non-human, in vitro models. Similarly, its potential as a ligand for Positron Emission Tomography (PET) imaging would depend on its ability to selectively bind to a target enzyme and be radiolabeled, an area that remains to be explored.

Exploration of Protein-Ligand Interaction Modulators

The modulation of protein-protein interactions is a key strategy in biochemical research. Aryl benzamide (B126) derivatives are a class of molecules that have been studied for their ability to act as modulators of such interactions. For example, a study on a series of aryl benzamide molecules investigated their role as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). This research found that the interaction was stabilized by hydrogen bonds and hydrophobic contacts within the receptor's binding site. Although this compound was not a subject of this specific study, the findings for the broader class suggest that it possesses the structural features—such as aromatic rings and hydrogen bond-accepting/donating groups—that are relevant for investigation as a potential modulator of protein-ligand interactions.

Data Table: Physicochemical Properties of this compound

Due to the limited availability of published experimental research data for this specific compound, a detailed table of research findings cannot be provided. The following table summarizes its basic physicochemical properties.

| Property | Value | Source |

| CAS Number | 331240-66-5 | evitachem.com |

| Molecular Formula | C₁₆H₁₇NO₃ | evitachem.com |

| Molecular Weight | 271.31 g/mol | evitachem.com |

| MDL Number | MFCD04973347 | evitachem.com |

Research on Cellular Processes and Biological Pathways in Non-Human Systems

The N-(2,5-dimethoxyphenyl)benzamide scaffold is a subject of interest in the study of cellular processes and biological pathways in various non-human systems. Research into structurally similar compounds, such as N-(2,5-dimethoxyphenyl)-4-methoxybenzamide, indicates that these molecules can interact with essential biological macromolecules, including proteins and nucleic acids. These interactions, driven by non-covalent forces like hydrogen bonding and hydrophobic interactions, can modulate the function of enzymes or receptors, thereby influencing cellular activities.

Preliminary investigations suggest that benzamide derivatives possessing the 2,5-dimethoxy substitution pattern may exhibit properties that allow them to serve as probes for investigating cellular pathways. For instance, compounds with this structural motif are explored for their potential to interfere with inflammatory pathways or microbial growth processes in laboratory models. The ability of these small molecules to bind to specific biological targets enables researchers to dissect complex cellular mechanisms involved in various pathological states in non-human models.

Role as a Pharmacophore in Pre-clinical Drug Discovery Research (excluding clinical data)

In the realm of preclinical drug discovery, the benzamide moiety serves as a critical pharmacophore—a molecular feature responsible for a drug's biological activity. The core structure of this compound combines the benzamide group with a substituted phenyl ring, a common feature in many biologically active compounds. pharmacophorejournal.com The broader quinazoline (B50416) and piperazine (B1678402) families, which share structural similarities with benzamide derivatives, have demonstrated a wide array of pharmacological activities in non-clinical studies, including antimicrobial, anti-inflammatory, and antineoplastic effects. pharmacophorejournal.com Consequently, the N-(2,5-dimethoxyphenyl)benzamide framework is considered a valuable starting point for the design of novel therapeutic candidates for non-human studies.

Investigation of Molecular Mechanisms of Action (cellular level, non-human models)

Understanding the molecular mechanisms of action is crucial in preclinical research. For benzamide derivatives, several modes of action at the cellular level have been proposed based on studies of related compounds in non-human models. One suggested mechanism involves the inhibition of specific enzymes that are critical for cellular proliferation, which is a focal point in cancer research.

Another proposed mechanism for derivatives, such as those containing a chloroethyl group, is the formation of covalent bonds with nucleophilic sites within proteins and DNA. This alkylating activity can lead to the crosslinking of DNA, disruption of cellular processes, and ultimately, cytotoxic effects in targeted cells. Furthermore, research on other complex aromatic amides has shown that they can induce cell cycle arrest, particularly at the G2/M phase, and promote apoptosis (programmed cell death) in cancer cell lines. doi.org This effect is often linked to the disruption of critical cellular structures like the mitotic spindle. doi.org

Development of Derivatives as Lead Candidates for Specific Biological Targets (non-human)

The this compound structure serves as a versatile scaffold for the development of derivatives targeting specific biological entities in non-human systems. Through systematic chemical modifications, researchers aim to optimize the potency, selectivity, and pharmacokinetic properties of these lead candidates.

Structure-activity relationship (SAR) studies are instrumental in this process. For example, research on related bis-aryl sulfonamides has highlighted the importance of the methoxy groups at the 2- and 5-positions of the phenyl ring for biological activity. nih.gov The removal or relocation of these groups often leads to a complete loss of function, underscoring their critical role in target binding. nih.gov

Numerous derivatives have been synthesized and evaluated for various biological activities in non-human models. These include N-substituted aminobenzamides designed as inhibitors of dipeptidyl peptidase-IV (DPP-IV) and amide-linked chalcones with potential antitumor properties. dovepress.comrsc.org The following table summarizes research findings on various benzamide derivatives, showcasing their potential as lead candidates.

| Derivative Class | Biological Target/Activity (Non-Human) | Key Findings |

| Benzimidazole-derived Carboxamides | Antiproliferative (MCF-7 cell line) | Cyano-substituted derivatives showed potent activity with IC₅₀ values in the low micromolar range (1.2–5.3 µM). nih.gov |

| N-substituted Aminobenzamides | Dipeptidyl Peptidase-IV (DPP-IV) Inhibition | Designed using computer-aided drug design to target the DPP-IV enzyme. dovepress.com |

| Bis-aryl Sulfonamides | NF-κB and ISRE Pathway Modulation | The 2,5-dimethoxy substitution was found to be crucial for activity. nih.gov |

| Amide-linked Chalcones | Antiproliferative (A549 lung cancer cells) | 1,2,4-Triazole-chalcone hybrids showed high cytotoxicity with IC₅₀ values as low as 4.4 µM. rsc.org |

| 1,3,4-Oxadiazoles | Cyclooxygenase-II (COX-II) Inhibition | A derivative with a methyl sulfonyl group was a potent and selective COX-II inhibitor (IC₅₀ = 0.48 µM). acs.org |

Future Research Perspectives and Emerging Challenges

The continued exploration of this compound and its analogues presents both opportunities and challenges for the scientific community.

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the chemical sciences is the development of efficient and environmentally friendly synthetic routes. While conventional methods for synthesizing benzamides often involve coupling substituted benzoic acids with aryl amines, these can sometimes require harsh conditions or toxic reagents. nih.govsld.cu

Future research is focused on creating novel and more sustainable synthetic strategies. One promising approach is the development of "one-pot" synthesis procedures, which reduce waste and total process time by eliminating the need to isolate intermediate compounds. sld.cu An example is the use of 1,1'-carbonyldiimidazole (B1668759) as a coupling agent for the synthesis of N,N-diethyl-m-toluamide (DEET), which avoids highly toxic chlorinating agents like thionyl chloride. sld.cu Such methodologies are not only more sustainable but can also be more easily scaled for industrial applications. sld.cu Additionally, the exploration of catalytic systems, such as copper-catalyzed heteroannulation, offers pathways to novel heterocyclic structures derived from benzamides. researchgate.net

Advancement of Advanced Characterization Techniques for Complex Structural Elucidation

As more complex derivatives of this compound are synthesized, the need for advanced analytical techniques to fully characterize their structures becomes paramount. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). dovepress.com

For unambiguous determination of three-dimensional molecular architecture, single-crystal X-ray diffraction is the gold standard. nih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov It also reveals crucial details about intermolecular interactions, such as hydrogen bonding, which governs how molecules pack in a crystal lattice. nih.gov

To gain deeper insights into these non-covalent interactions, researchers are increasingly employing computational methods like Hirshfeld surface analysis. This technique allows for the visualization and quantification of intermolecular contacts within a crystal, providing a more profound understanding of the forces that direct supramolecular self-assembly. High-resolution mass spectrometry (HRMS) is also essential for confirming the exact elemental composition of novel compounds. nih.gov

The table below details the application of various characterization techniques to benzamide derivatives.

| Characterization Technique | Information Obtained | Example Application |

| ¹H and ¹³C NMR Spectroscopy | Elucidation of the carbon-hydrogen framework and molecular connectivity. | Characterization of N-substituted aminobenzamide scaffolds. dovepress.com |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O and N-H bonds in the amide). | Confirmation of amide group in newly synthesized compounds. dovepress.com |

| Mass Spectrometry (MS/HRMS) | Determination of molecular weight and elemental formula. | Verification of the mass of novel indole-based caffeic acid amide derivatives. nih.gov |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, conformation, and intermolecular hydrogen bonding. | Structural determination of N-(2,5-Dimethylphenyl)-2-methylbenzamide, revealing intermolecular N–H···O hydrogen bonds. nih.gov |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions in the crystal lattice. | Assessment of driving forces for crystal structure formation in thiourea (B124793) derivatives of benzamide. |

Synergistic Integration of Computational and Experimental Approaches in Research Workflow

The investigation of novel compounds such as this compound for specialized applications in materials science and as non-human biological probes is significantly enhanced by a research workflow that synergistically combines computational modeling and experimental techniques. This integrated approach allows for a deeper understanding of molecular properties and accelerates the development cycle, from initial design to practical application. The synthesis of this compound and its derivatives typically involves an acylation reaction between an acyl chloride, like 3-methylbenzoyl chloride, and 2,5-dimethoxyaniline (B66101), often conducted in a solvent such as dichloromethane. evitachem.com By predicting molecular characteristics before undertaking laboratory synthesis and characterization, researchers can prioritize candidates, optimize experimental parameters, and gain insights that are difficult to obtain through experimentation alone.

At the core of this synergy is the use of computational chemistry, particularly Density Functional Theory (DFT), to model the structural and electronic properties of this compound. These in silico studies can predict key parameters such as optimal molecular geometry, bond lengths, bond angles, and dihedral angles. Furthermore, computational models can calculate electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the gap between which is crucial for understanding the molecule's potential as an electronic material or a fluorescent probe. Vibrational frequency analysis can predict the compound's infrared and Raman spectra, which are vital for later experimental identification and characterization.

Experimental validation is the indispensable counterpart to computational prediction. Following synthesis, the actual properties of this compound are determined using a suite of analytical techniques. X-ray crystallography provides the definitive experimental data on the solid-state molecular structure, including precise bond lengths and angles, which can be compared directly with the optimized geometry from DFT calculations. Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure and vibrational modes, validating the computationally predicted spectra. For applications as a biological probe, UV-Visible and fluorescence spectroscopy would provide experimental data on electronic transitions and quantum yield, which can be correlated with the computationally derived HOMO-LUMO gap.

The power of this integrated workflow lies in its iterative nature. Discrepancies between computational predictions and experimental results are not viewed as failures but as opportunities for refinement. For instance, if the experimental UV-Vis absorption maximum differs significantly from the predicted value, the computational model can be adjusted—by changing the functional or basis set in DFT calculations, for example—to better reflect the molecule's actual behavior. This refined model can then be used to make more accurate predictions for other properties or for designing new derivatives with enhanced characteristics. This iterative cycle of prediction, synthesis, testing, and refinement saves considerable time and resources, providing a robust framework for the rational design of new materials and probes based on the this compound scaffold. Studies on similar benzamide structures have demonstrated the success of this approach, showing excellent correlation between DFT-calculated parameters and experimental X-ray diffraction data. researchgate.net

To illustrate the synergy, the following table presents the type of comparative data generated in such a research workflow.

| Property | Predicted (Computational) Value | Measured (Experimental) Value | Method of Determination |

| Molecular Geometry | |||

| C=O Bond Length | e.g., 1.24 Å | e.g., 1.23 Å | DFT (e.g., B3LYP/6-311G) vs. X-ray Crystallography |

| N-C(O) Bond Length | e.g., 1.36 Å | e.g., 1.35 Å | DFT (e.g., B3LYP/6-311G) vs. X-ray Crystallography |

| Dihedral Angle (Ring 1 vs. Ring 2) | e.g., 75.5° | e.g., 73.3° | DFT (e.g., B3LYP/6-311G) vs. X-ray Crystallography |

| Spectroscopic Data | |||

| C=O Vibrational Stretch | e.g., 1670 cm⁻¹ | e.g., 1665 cm⁻¹ | DFT Calculation vs. FT-IR Spectroscopy |

| N-H Vibrational Stretch | e.g., 3350 cm⁻¹ | e.g., 3342 cm⁻¹ | DFT Calculation vs. FT-IR Spectroscopy |

| Electronic Properties | |||

| HOMO-LUMO Energy Gap | e.g., 4.75 eV | e.g., 4.90 eV | TD-DFT vs. UV-Vis Spectroscopy |

| Maximum Absorption Wavelength (λmax) | e.g., 310 nm | e.g., 315 nm | TD-DFT vs. UV-Vis Spectroscopy |

This table is illustrative of the methodology and does not represent published data for this specific compound.